3-Pyridinol, 4-methoxy-6-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

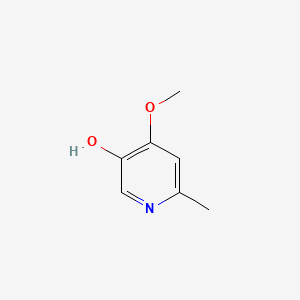

3-Pyridinol, 4-methoxy-6-methyl- is a heterocyclic aromatic organic compound. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position, a methoxy group at the fourth position, and a methyl group at the sixth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the synthesis of indole derivatives, which are prevalent in selected alkaloids .

Industrial Production Methods

Industrial production methods for 3-Pyridinol, 4-methoxy-6-methyl- often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridinol, 4-methoxy-6-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions using reagents like sodium methoxide (NaOCH₃) or methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-Pyridinol, 4-methoxy-6-methyl- can be achieved through several methods, including:

- Suzuki–Miyaura Coupling : This method utilizes a palladium catalyst to facilitate carbon–carbon bond formation under mild conditions.

- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction using sodium borohydride.

Chemistry

In organic synthesis, 3-Pyridinol, 4-methoxy-6-methyl- serves as a building block for more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including substitution and functionalization .

Medicine

Research indicates potential therapeutic properties of 3-Pyridinol, 4-methoxy-6-methyl-, particularly as an antioxidant. Studies have explored its efficacy in treating diseases related to oxidative stress. For instance:

- Gallstone Dissolution : A study compared the compound with methyl-tertiary butyl ether (MTBE) for gallstone dissolution. Results showed that it had superior solubility rates (100% vs. 82% at 240 minutes) compared to MTBE, indicating its potential as a safer alternative for clinical applications .

Industrial Applications

In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties allow it to be employed in the formulation of agrochemicals and other industrial products that require specific chemical characteristics .

Data Tables

To provide a clearer understanding of the applications and research findings related to 3-Pyridinol, 4-methoxy-6-methyl-, the following tables summarize key data:

Case Study 1: Gallstone Dissolution Efficacy

A comprehensive study evaluated the effectiveness of 3-Pyridinol, 4-methoxy-6-methyl- as a gallstone dissolving agent compared to MTBE. The results highlighted:

- Higher Solubility Rates : MMP (the compound) achieved significantly higher dissolution rates at various time intervals.

- Lower Toxicity Profile : The study indicated a lower incidence of side effects associated with MMP compared to MTBE .

Case Study 2: Bioconversion Studies

Research involving bioconversion using Burkholderia sp. MAK1 demonstrated that pyridine derivatives could be effectively metabolized into valuable products. The study noted that specific conditions led to near-complete conversion rates of substrates into desired compounds within specified time frames .

Mecanismo De Acción

The mechanism of action of 3-Pyridinol, 4-methoxy-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and overall reactivity, affecting its distribution and efficacy within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinol, 6-methyl-: This compound has a similar structure but lacks the methoxy group at the fourth position.

5-Hydroxy-2-methylpyridine: Another similar compound with a hydroxyl group at the fifth position instead of the third.

2-Methyl-5-hydroxypyridine: Similar to 3-Pyridinol, 6-methyl-, but with the hydroxyl group at the fifth position.

Uniqueness

3-Pyridinol, 4-methoxy-6-methyl- is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antioxidant properties and make it a valuable compound for various applications .

Actividad Biológica

3-Pyridinol, 4-methoxy-6-methyl- (CAS No.: 102074-64-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group, a methoxy group at the 4-position, and a methyl group at the 6-position. These functional groups contribute to its chemical reactivity and biological properties.

3-Pyridinol, 4-methoxy-6-methyl- interacts with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups influence the compound's lipophilicity, enhancing its bioavailability and efficacy in biological contexts .

Antimicrobial Properties

Recent studies have demonstrated that alkyl pyridinol compounds exhibit antimicrobial effects against various pathogens. For example, research indicates that derivatives similar to 3-Pyridinol, 4-methoxy-6-methyl- can disrupt bacterial membranes, leading to bactericidal activity against Staphylococcus aureus at low concentrations (MIC: 16 μg/mL) . This suggests that the compound may be effective in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant potential of 3-Pyridinol, 4-methoxy-6-methyl- has been explored in several studies. Its structure allows it to scavenge free radicals, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant for developing therapies for conditions associated with oxidative stress, such as neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted on novel alkyl pyridinols highlighted the effectiveness of compounds similar to 3-Pyridinol, 4-methoxy-6-methyl- against biofilm-forming bacteria. The research found that these compounds not only inhibited bacterial growth but also disrupted established biofilms, which are often resistant to conventional antibiotics .

| Compound | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| 3-Pyridinol, 4-methoxy-6-methyl- | 16 | Disruption of bacterial membrane integrity |

| JC-01-074 | 16 | Membrane-associated mechanism |

Potential Therapeutic Applications

The compound is being investigated for its potential use in various therapeutic contexts:

- Antimicrobial Treatments : Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antioxidant Therapies : Ongoing research aims to evaluate its effectiveness in reducing oxidative damage in neurological disorders.

- Cancer Research : Preliminary studies suggest that pyridine derivatives may enhance the efficacy of existing chemotherapeutics by modulating cellular pathways involved in drug resistance .

Comparison with Similar Compounds

3-Pyridinol, 4-methoxy-6-methyl- shares structural similarities with other pyridine derivatives but exhibits unique biological activities due to its specific functional groups.

| Compound | Structure Characteristics | Notable Activity |

|---|---|---|

| 3-Pyridinol, 6-methyl- | Lacks methoxy group | Moderate antimicrobial activity |

| 5-Hydroxy-2-methylpyridine | Hydroxyl at position five | Antioxidant properties |

| 2-Methyl-5-hydroxypyridine | Hydroxyl at position five | Limited antimicrobial activity |

Propiedades

IUPAC Name |

4-methoxy-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10-2)6(9)4-8-5/h3-4,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKCCPPCPLMKQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.